1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one
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Overview
Description
1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one is a complex organic compound with the molecular formula C36H62O4 It is characterized by the presence of a long aliphatic chain and a phenolic group with three hydroxyl groups at positions 2, 4, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one typically involves the following steps:
Formation of the Phenolic Intermediate: The phenolic intermediate can be synthesized through the hydroxylation of a suitable aromatic precursor.
Alkylation: The phenolic intermediate is then subjected to alkylation with a long-chain alkyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,4,6-Trihydroxyphenyl)butan-1-one: A shorter-chain analog with similar phenolic properties.
1-(2,4,6-Trihydroxyphenyl)octadec-13-en-1-one: A compound with a shorter aliphatic chain but similar structural features.
Properties
CAS No. |
870298-04-7 |
---|---|
Molecular Formula |
C36H62O4 |
Molecular Weight |
558.9 g/mol |
IUPAC Name |
1-(2,4,6-trihydroxyphenyl)triacont-24-en-1-one |
InChI |
InChI=1S/C36H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-33(38)36-34(39)30-32(37)31-35(36)40/h6-7,30-31,37,39-40H,2-5,8-29H2,1H3 |
InChI Key |
ZZAYAFZFYJHIKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCCCCCCCCCCCCCC(=O)C1=C(C=C(C=C1O)O)O |
Origin of Product |
United States |
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